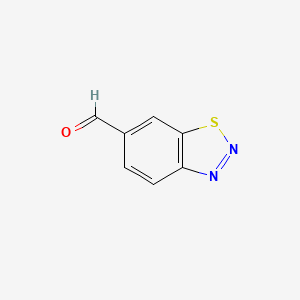
1,2,3-Benzothiadiazole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzothiadiazole-6-carbaldehyde is an organic compound that belongs to the class of benzothiadiazoles. These compounds are characterized by a benzene ring fused to a thiadiazole ring. The presence of an aldehyde group at the 6th position of the benzothiadiazole ring makes this compound particularly interesting for various chemical applications. It is a colorless solid that is soluble in organic solvents and has significant potential in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This reaction produces the benzothiadiazole ring, which can then be further functionalized to introduce the aldehyde group at the 6th position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Herz reaction. This method converts anilines to benzothiadiazoles by treating them with disulfur dichloride, followed by diazotization. This approach is advantageous as it uses less elaborate precursors and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzothiadiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
1,2,3-Benzothiadiazole-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-benzothiadiazole-6-carbaldehyde is primarily related to its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in OLEDs or its potential therapeutic effects .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Another benzothiadiazole derivative with similar electron-withdrawing properties.
Benzo[c][1,2,5]thiadiazole: Known for its use in photovoltaics and as a fluorescent sensor.
Uniqueness: 1,2,3-Benzothiadiazole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6th position, which provides additional reactivity and potential for functionalization compared to other benzothiadiazole derivatives .
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1,2,3-benzothiadiazole-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-4H |
InChI Key |
NCZNCVBBXHLPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


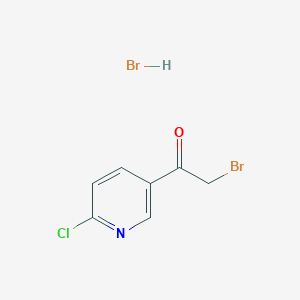

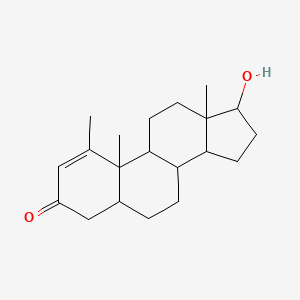

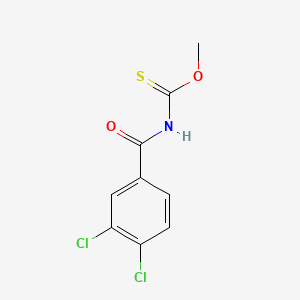
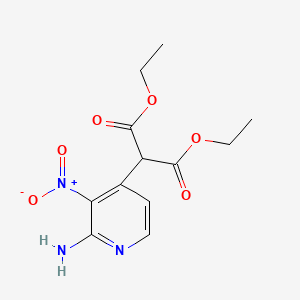
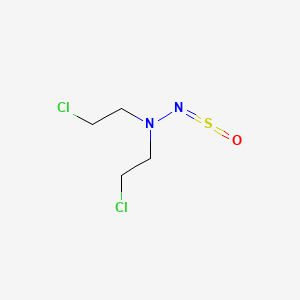
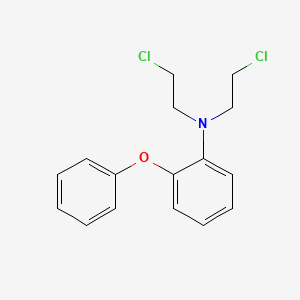
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

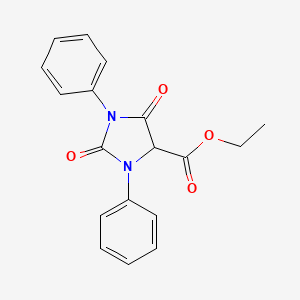


![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
